molecular formula C12H13F2N3 B11739014 N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine CAS No. 1006451-50-8

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11739014
CAS No.: 1006451-50-8
M. Wt: 237.25 g/mol
InChI Key: FSIRBYJTUHPTOR-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzyl chloride and 1,5-dimethylpyrazole.

    Reaction Conditions: The reaction between 3,5-difluorobenzyl chloride and 1,5-dimethylpyrazole is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Scientific Research Applications

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-[(3,5-Difluorophenyl)methyl]-3,4,5-trimethoxybenzamide: This compound has a similar difluorophenyl group but differs in the substitution pattern on the benzene ring.

    N-[(3,5-Difluorophenyl)methyl]-2,2-dimethylpropanamide: This compound also contains a difluorophenyl group but has a different amide structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1006451-50-8

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9/h3-5,7,15H,6H2,1-2H3

InChI Key

FSIRBYJTUHPTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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